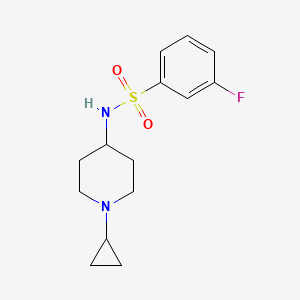

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2S/c15-11-2-1-3-14(10-11)20(18,19)16-12-6-8-17(9-7-12)13-4-5-13/h1-3,10,12-13,16H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCYIGJYKDOQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Scaffold Functionalization

The synthesis begins with functionalization of the piperidine ring. A common approach involves substituting the piperidine nitrogen with a cyclopropyl group. In one protocol, 1-(tetrahydropyran-4-yl)methylamine is replaced with cyclopropylamine in a nucleophilic substitution reaction. The reaction is conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding 1-cyclopropylpiperidin-4-amine after 16 hours at room temperature.

Reaction Conditions

- Solvent : THF

- Base : Triethylamine (20 mL, 143 mmol)

- Temperature : 25°C

- Time : 16 hours

The intermediate is isolated via filtration, washed with THF and dichloromethane, and dried under vacuum.

Sulfonamide Coupling

The sulfonamide moiety is introduced via reaction of 1-cyclopropylpiperidin-4-amine with 3-fluorobenzenesulfonyl chloride . This step employs TEA in THF to scavenge HCl, with the reaction proceeding at room temperature for 12–24 hours.

Optimized Protocol

- Dissolve 1-cyclopropylpiperidin-4-amine (5 g, 19.44 mmol) in THF (60 mL).

- Add 3-fluorobenzenesulfonyl chloride (4.32 g, 19.63 mmol) dropwise.

- Stir at 25°C until completion (monitored by TLC).

- Quench with 1N HCl, extract with ethyl acetate, and dry over MgSO₄.

- Concentrate under reduced pressure to obtain the crude product.

Yield : ~85% (crude), requiring further purification.

Purification and Isolation Strategies

Chromatographic Methods

Crude product is purified via flash chromatography on silica gel (GraceResolv 40 g) with a gradient of 0.5–7.5% methanol in dichloromethane. For higher purity, preparative HPLC (C18 column, 250 × 50 mm) using a gradient of 20–100% acetonitrile in 0.1% trifluoroacetic acid/water is employed, yielding the final compound as a trifluoroacetate salt.

Critical Parameters

- HPLC Flow Rate : 40 mL/min

- Detection : UV at 254 nm

- Retention Time : 12–15 minutes

Chiral Resolution (If Applicable)

While the target compound lacks stereocenters, related analogs require chiral supercritical fluid chromatography (SFC) . For example, racemic mixtures are resolved using an AD column (21 mm × 250 mm) with 10–30% 0.1% diethylamine/methanol in CO₂, achieving enantiomeric excess >99%.

Alternative Synthetic Pathways

Cyclopropane Ring Construction

An alternative route constructs the cyclopropane ring directly on the piperidine nitrogen. 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile (CAS 1279815-46-1) serves as a precursor. Reaction with sodium hydride (NaH) in DMSO/Et₂O at 20°C for 18 hours forms the cyclopropane ring, followed by reduction to the amine.

Reaction Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclopropanation | NaH, 1,2-dibromoethane, DMSO/Et₂O | 20°C, 18 h | 70% |

| Amine Reduction | H₂/Pd(OH)₂ | 30 psi, 2 h | 90% |

Solid Dispersion Formulations

For pharmaceutical applications, the compound is formulated as a solid dispersion with polymers like polyvinylpyrrolidone (PVP) to enhance solubility. A typical protocol involves co-dissolving the API and polymer in acetone, followed by spray-drying.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.10–1.25 (m, 4H, cyclopropane), 2.85–3.10 (m, 4H, piperidine), 7.45–7.70 (m, 4H, aromatic).

- HRMS : m/z 298.38 [M+H]⁺ (calc. 298.38).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the sulfonamide group.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine Substituents

A critical distinction among sulfonamide analogs lies in the substituents on the piperidine ring. For example:

- N-(1-(3-fluorobenzoyl)piperidin-4-yl)-2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide (13p) (): This compound replaces the cyclopropyl group with a 3-fluorobenzoyl moiety.

- 7-(1-cyclobutylpiperidin-4-yl)-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Here, the cyclopropyl group is replaced with cyclobutyl, increasing steric bulk and lipophilicity. Such modifications may influence pharmacokinetic properties like membrane permeability or cytochrome P450 interactions .

Table 1: Substituent Effects on Piperidine-Based Sulfonamides

*Calculated based on molecular formula.

Impact of Fluorination Patterns

Fluorination at the benzene ring is a common feature in the target compound and its analogs. For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) incorporates multiple fluorine atoms, which may enhance metabolic stability and binding interactions through hydrophobic and electrostatic effects . In contrast, the target compound’s single fluorine atom at the benzene ring may offer a balance between lipophilicity and polarity.

Computational Docking and Receptor Flexibility

Such tools enable the evaluation of binding modes, particularly for flexible sidechains in receptor pockets, which could explain differences in activity between cyclopropyl- and benzoyl-substituted analogs .

Biological Activity

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of inhibiting specific oncogenic pathways. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C13H16F2N2O2S

- Molecular Weight : 302.35 g/mol

- IUPAC Name : N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzenesulfonamide

The presence of a cyclopropyl group and a sulfonamide moiety contributes to its unique pharmacological properties.

This compound has been identified as a selective inhibitor of the KRAS G12C mutation, which is prevalent in various cancers, including lung and colorectal cancers. The mechanism involves:

- Binding Affinity : The compound demonstrates high binding affinity to the KRAS G12C mutant protein, effectively preventing its activation and subsequent downstream signaling that promotes tumor growth.

- Inhibition of Cell Proliferation : In vitro studies indicate that this compound significantly reduces the proliferation of cancer cells harboring the KRAS G12C mutation.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects on several cancer cell lines. The following table summarizes key findings from various studies:

In Vivo Studies

Preclinical models have further validated the efficacy of this compound:

- Xenograft Models : In mouse models bearing xenografts of KRAS G12C mutant tumors, treatment with this compound led to significant tumor regression compared to control groups.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including adequate bioavailability and metabolic stability.

Case Studies

Several case studies have highlighted the clinical relevance of targeting KRAS G12C mutations with this compound:

- Patient Case Report : A patient with advanced lung adenocarcinoma showed marked improvement after treatment with this compound, achieving stable disease for over six months.

- Combination Therapy : In combination with other targeted therapies, this compound has shown enhanced efficacy, leading to synergistic effects in reducing tumor burden.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling a piperidine derivative (e.g., 1-cyclopropylpiperidin-4-amine) with a fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane or DMF). Purification steps may include column chromatography or recrystallization.

- Characterization : Use HPLC to assess purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) validates molecular weight .

Q. What analytical techniques are essential for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : Resolves piperidine ring conformation and sulfonamide linkage .

- HPLC : Quantifies purity and detects impurities under gradient elution conditions .

- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Q. How should researchers handle safety and stability concerns during experiments?

- Safety Protocols : Follow OSHA guidelines for sulfonamides (e.g., avoid inhalation, use PPE).

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent decomposition. Monitor for moisture sensitivity using TGA/DSC .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Strategies :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance reaction kinetics.

- Catalyst Screening : Evaluate bases like DBU or K₂CO₃ for improved coupling efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield .

Q. What computational approaches are suitable for predicting target interactions?

- Tools :

- Molecular Docking (AutoDock/Vina) : Models binding to enzymes/receptors (e.g., carbonic anhydrase isoforms).

- MD Simulations (GROMACS) : Assesses binding stability over time.

- QSAR : Links structural features (e.g., cyclopropyl group) to bioactivity .

Q. How can contradictory data in pharmacological studies be resolved?

- Troubleshooting :

- Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.

- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR .

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

- Experimental Workflow :

Affinity Chromatography : Immobilize the compound to pull down binding proteins from lysates.

CETSA (Cellular Thermal Shift Assay) : Detects target engagement by thermal stability shifts.

CRISPR-Cas9 Knockout : Confirm target relevance by gene-editing candidate receptors .

Q. How does the cyclopropyl group influence pharmacokinetics and metabolic stability?

- PK Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.